3-Hydroxyazetidine-1-carbonitrile
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry
Azetidines, as four-membered nitrogen heterocycles, occupy a unique and important space in organic and medicinal chemistry. rsc.orgrsc.org Their utility stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts specific chemical reactivity and allows for diverse functionalization. rsc.orgrsc.org
Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are a notable class of compounds in heterocyclic chemistry. numberanalytics.com Azetidines, specifically, are saturated cyclic amines that have been identified in both natural products and synthetic compounds. medwinpublishers.com Their synthesis can be challenging due to the strain of the four-membered ring, but various methods, including cyclization and cycloaddition reactions, have been developed to access these structures. numberanalytics.commedwinpublishers.com The reactivity of azetidines is largely influenced by this ring strain, making them valuable precursors for a variety of nitrogen-containing molecules. rsc.orgnih.gov
The defining characteristic of azetidines is their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, providing a balance of stability for handling and reactivity for synthetic transformations. rsc.orgrsc.org This inherent strain can be harnessed to drive ring-opening reactions, offering a pathway to more complex molecular architectures. nih.gov The rigid structure of the azetidine ring also provides a fixed scaffold that can be advantageous in the design of molecules with specific three-dimensional conformations. nih.gov
Rationale for Investigating 3-Hydroxyazetidine-1-carbonitrile
The specific substitution pattern of this compound, featuring both a hydroxyl and a carbonitrile group, makes it a particularly interesting target for chemical investigation.
The presence of a hydroxyl group on the azetidine ring is of significant synthetic value. This functional group can serve as a handle for further chemical modifications, allowing for the introduction of a wide array of other functional groups through reactions such as etherification, esterification, or oxidation. nih.govscienceopen.com For instance, the oxidation of a hydroxylated azetidine can yield an azetidinone, a key structural motif in β-lactam antibiotics. britannica.com The hydroxyl group can also influence the molecule's physical properties, such as solubility, and can participate in hydrogen bonding, which can be crucial for directing non-covalent interactions in larger molecular assemblies. nih.gov
The carbonitrile (or cyano) group is a versatile functional group in organic synthesis. It can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and amines. britannica.comyoutube.com The hydrolysis of a nitrile, for example, provides a direct route to a carboxylic acid, a fundamental building block in many organic molecules. britannica.comyoutube.com Furthermore, the carbonitrile group can participate in various carbon-carbon bond-forming reactions, expanding the synthetic possibilities for creating more complex molecular structures. evitachem.com
The dual functionality of this compound positions it as a highly valuable and versatile synthetic intermediate. google.comchemicalbook.com The hydroxyl group offers a site for derivatization, while the carbonitrile group provides a pathway to other key functional groups. This combination allows for a modular approach to the synthesis of a diverse range of more complex azetidine-containing molecules. nih.gov Its utility as a building block is evident in its application in the synthesis of various pharmaceutical and biologically active compounds. chemicalbook.comnih.gov
Data Tables
Physicochemical Properties of 3-Hydroxyazetidine and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | C₃H₇NO · HCl | 109.55 | 85-90 |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | C₈H₁₅NO₃ | 173.21 | 36-43 |
| Azetidine | 503-29-7 | C₃H₇N | 57.09 g/mol | - |
Interactive Data Table: Physicochemical Properties
Structure
2D Structure
3D Structure
Properties
CAS No. |
367906-68-1 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
3-hydroxyazetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2 |
InChI Key |
VIAULTBEPNVQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C#N)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Hydroxyazetidine 1 Carbonitrile Derivatives
Ring-Opening Reactions and Strain-Driven Reactivity
The azetidine (B1206935) ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are reactive enough to participate in unique chemical transformations that are not as readily accessible for less strained five-membered pyrrolidines. rsc.orgresearchwithrutgers.com The presence of activating groups on the nitrogen, such as the cyano group in 3-hydroxyazetidine-1-carbonitrile, can further influence the regioselectivity and facility of these ring-opening processes. magtech.com.cnresearchgate.net
The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles. In the case of N-cyanoazetidines, the electron-withdrawing nature of the cyano group can polarize the ring, making the ring carbons more electrophilic. Nucleophilic attack can lead to the opening of the four-membered ring to yield functionalized acyclic amine derivatives.
The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net For unsymmetrically substituted azetidines, nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen in an S_N2-type mechanism. youtube.com However, electronic effects from substituents on the ring can also direct the nucleophile to the more electronically deficient carbon. magtech.com.cnresearchgate.net For instance, in N-sulfonylaziridines, which share some reactivity patterns with activated azetidines, nucleophilic attack readily occurs to cleave the strained ring. researchgate.net
Common nucleophiles that can participate in the ring-opening of activated azetidines include:
Hydrides (e.g., from lithium aluminum hydride) youtube.com
Organometallic reagents (e.g., Grignard reagents, organolithiums) youtube.com
Amines researchgate.net
Azides nih.gov
The general mechanism for a nucleophilic ring-opening of an epoxide, which is analogous to that of a protonated or activated azetidine, involves the backside attack of the nucleophile on one of the ring carbons, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. youtube.comyoutube.com
Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming a more reactive azetidinium ion. This activation facilitates ring-opening by either an external nucleophile or through intramolecular rearrangement. While specific studies on the acid-mediated ring transformations of this compound are not extensively detailed in the provided results, general principles of azetidine chemistry suggest that such conditions would promote ring cleavage.
For example, in the presence of a strong acid, the hydroxyl group at the C-3 position could be protonated and eliminated as water, leading to a carbocation intermediate. This intermediate could then be trapped by a nucleophile or undergo rearrangement.
Reactions at the Hydroxyl Functional Group
The hydroxyl group at the C-3 position of this compound offers a versatile handle for further functionalization and derivatization of the molecule. Standard alcohol chemistry can be applied to this moiety, although the reactivity can be influenced by the adjacent strained ring system.
The hydroxyl group of 3-hydroxyazetidine derivatives can be readily derivatized to form esters, ethers, and other functional groups. These transformations are crucial for modifying the molecule's properties and for use in multi-step syntheses where protection of the hydroxyl group is necessary.
Common Protecting Groups for Alcohols:
A variety of protecting groups can be employed to mask the reactivity of the hydroxyl group during other chemical transformations. organic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |
| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Fluoride ion (e.g., TBAF), acid |
| Benzyl ether | Bn | Benzyl bromide (BnBr), strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid |
| Acetate (B1210297) ester | Ac | Acetic anhydride, pyridine | Base (e.g., K₂CO₃, MeOH), acid |
| t-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |
The selection of an appropriate protecting group strategy is essential. For instance, orthogonal protecting groups allow for the selective deprotection of one functional group in the presence of another. organic-chemistry.org
The secondary alcohol at the C-3 position of 3-hydroxyazetidine derivatives can be oxidized to the corresponding ketone, 3-azetidinone. This transformation is a key step in the synthesis of various biologically active compounds. Common oxidizing agents for this purpose include Swern oxidation (oxalyl chloride, DMSO, triethylamine) and Dess-Martin periodinane.
Conversely, the resulting 3-azetidinone can be reduced back to the 3-hydroxyazetidine. This reduction can often be achieved with high stereoselectivity, allowing for the synthesis of specific diastereomers. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The hydroxyl group at C-3 can participate in intramolecular reactions, including rearrangements, particularly when activated. A notable example is the Ritter-initiated cascade rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines. nih.govacs.org This transformation proceeds in high yields and demonstrates the utility of the 3-hydroxyazetidine scaffold in accessing other heterocyclic systems. nih.govacs.org
Another potential intramolecular reaction is the Wolff rearrangement of related diazotetramic acids, which can lead to the formation of 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov While not directly involving this compound, this illustrates the propensity of substituted azetidine systems to undergo rearrangements to form other valuable chemical structures. beilstein-journals.orgnih.gov
Reactions at the Carbonitrile Functional Group
The carbonitrile (C≡N) group on the azetidine nitrogen is a versatile functional handle that can undergo several characteristic transformations, including hydrolysis, reduction, and nucleophilic addition.
The hydrolysis of the N-cyano group is a fundamental transformation that converts the nitrile into either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This process generally involves the nucleophilic attack of water on the nitrile carbon, which is often activated by an acid or base. lumenlearning.com
Under strongly acidic or basic conditions with prolonged heating, the hydrolysis typically proceeds completely to yield the corresponding carboxylic acid (in its salt form under basic conditions) and ammonia. stackexchange.com The reaction first forms an amide intermediate, which is then subsequently hydrolyzed under the harsh conditions. chemistrysteps.comchemistrysteps.com
Conversely, it is possible to stop the reaction at the amide stage. This selective conversion requires milder or more controlled conditions. stackexchange.comchemistrysteps.com For instance, carefully controlled acid-catalyzed hydration can favor the formation of the N-carbamoylazetidine derivative over the fully hydrolyzed product. lumenlearning.com The use of specific reagent systems, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, has been reported for the selective hydration of nitriles to amides. stackexchange.com
Table 1: Hydrolysis Reactions of the Nitrile Group
| Reaction Type | Typical Reagents & Conditions | Primary Product | Notes |
|---|---|---|---|
| Complete Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH), heat | Carboxylic Acid (or carboxylate salt) | Proceeds via an amide intermediate which is also hydrolyzed. chemistrysteps.com |
| Partial Hydrolysis | Controlled acidic conditions (e.g., HCl at 40°C); TFA/H₂SO₄ | Amide | Milder conditions allow for the isolation of the amide intermediate. stackexchange.comchemistrysteps.com |
The reduction of the carbonitrile group provides a direct route to 1-(aminomethyl)-3-hydroxyazetidine. This transformation is a valuable step for introducing a primary aminomethyl group, a common pharmacophore and a useful synthetic handle for further functionalization. The most common methods for reducing nitriles involve catalytic hydrogenation or the use of powerful hydride-donating reagents.
Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere, is an effective method. Alternatively, chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) achieves the same transformation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Table 2: Reduction of the Nitrile Group
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 1-(Aminomethyl)-3-hydroxyazetidine |
| Catalytic Hydrogenation (H₂) | Raney Ni, PtO₂, or Pd/C catalyst, pressure | 1-(Aminomethyl)-3-hydroxyazetidine |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This addition reaction initially forms an intermediate imine anion, which, upon acidic workup (hydrolysis), yields a ketone. This two-step sequence provides an effective method for synthesizing 1-acyl-3-hydroxyazetidines. For example, the addition of an organolithium to the C=N bond of an oxazoline (B21484) ring attached to an azetidine has been shown to lead to the formation of ketoazetidines, demonstrating the feasibility of such additions on azetidine systems. mdpi.com
Reactivity Influenced by Adjacent Stereocenters
When the azetidine ring is substituted, the presence of existing stereocenters, such as the hydroxyl group at the C3 position, can significantly influence the stereochemical outcome of subsequent reactions.
The hydroxyl group at the C3 position of the azetidine ring can act as a stereodirecting group, influencing the facial selectivity of reactions at other positions on the ring. This diastereoselective control is crucial for the synthesis of complex, stereochemically defined molecules. For instance, in reactions involving the formation of a new stereocenter, the incoming reagent may preferentially attack from the face of the ring opposite to the bulky or coordinating hydroxyl group (or a protected derivative), leading to a preponderance of one diastereomer over the other. beilstein-journals.org Studies on the homologation of chiral azetidin-2-yl boronic esters have demonstrated that reactions with organolithium reagents can proceed with excellent diastereoselectivity, highlighting the powerful influence of resident stereocenters on the azetidine scaffold. rsc.org This principle allows for the controlled construction of highly substituted azetidines, which are valuable in medicinal chemistry. acs.orgresearchgate.net
The configurational stability of intermediates is a critical factor in stereoselective synthesis. In the context of azetidines, particularly when metalated intermediates are involved, the stability of the stereocenter adjacent to the carbanion can be variable. Research has shown that α-lithiated azetidines can be configurationally labile, meaning they can undergo epimerization (inversion of stereochemistry) under the reaction conditions. mdpi.com
Origin of Stereoselectivity in Synthesis and Reactions
Achieving high levels of stereoselectivity in the synthesis of 3-hydroxyazetidine derivatives is paramount for producing enantiomerically pure compounds. The primary strategies to control the three-dimensional arrangement of atoms revolve around either using the inherent stereochemistry of the starting material or introducing external chiral influences.
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing chiral centers within the substrate molecule. The inherent asymmetry of the starting material or an intermediate directs the incoming reagent to one face of the molecule over the other, leading to a diastereoselective transformation.
For instance, in the synthesis of complex molecules containing substituted azetidine rings, the relative stereochemistry can be established through substrate-based induction with high diastereoselectivity (>96% ds) nih.gov. A common strategy involves the reduction of a prochiral ketone on a pre-existing chiral scaffold. The steric hindrance imposed by substituents on the azetidine ring or adjacent groups guides the approach of the reducing agent. For example, the reduction of a 3-azetidinone can be highly stereoselective, with the hydride reagent preferentially attacking from the less sterically hindered face of the ring, leading to the formation of one diastereomer of the 3-hydroxyazetidine over the other.
Another powerful substrate-controlled method is the intramolecular cycloaddition. A practical asymmetric synthesis of a gamma-secretase inhibitor employed a highly diastereoselective intramolecular nitrile oxide cycloaddition as the key step to form its core structure nih.gov. This principle can be applied to azetidine precursors, where a chiral center elsewhere in the molecule directs the stereochemical course of the ring-forming reaction.
When the substrate itself is not chiral, stereocontrol can be achieved by employing external chiral agents, such as chiral auxiliaries or chiral ligands complexed to metal catalysts.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs a stereoselective reaction, and is subsequently removed. For azetidine synthesis, a chiral auxiliary could be attached to the nitrogen atom or another functional group. Although specific examples for this compound are not prevalent, the general principle is well-established. For instance, chiral acetals have been evaluated as effective chiral directors in asymmetric synthesis, including Diels-Alder reactions sfu.ca.
Chiral Ligands: Asymmetric catalysis using metal complexes with chiral ligands is a highly efficient method for generating enantiomerically enriched products. In the context of synthesizing chiral 3-hydroxyazetidines, an asymmetric reduction of a corresponding 3-azetidinone is a key application. Chiral ligands, often bidentate or tridentate, create a chiral environment around the metal center (e.g., Ruthenium, Rhodium, Iridium), which then forces the hydrogenation to occur on one prochiral face of the carbonyl group. This method is widely used for the asymmetric synthesis of various alcohols and can be adapted for azetidine derivatives. Chiral bidentate amino alcohols and tridentate Schiff bases have been synthesized and evaluated as effective chiral ligands in metal-catalyzed reactions sfu.ca.
| Method | Principle | Typical Application |
| Substrate Control | Existing stereocenter in the substrate directs the approach of reagents. | Diastereoselective reduction of a 3-azetidinone with a chiral substituent. |
| Chiral Auxiliary | A temporary chiral group guides the reaction stereochemistry. | Asymmetric alkylation or cycloaddition on an achiral azetidine precursor. |
| Chiral Ligand | A chiral ligand-metal complex catalyzes the reaction enantioselectively. | Asymmetric hydrogenation of a 3-azetidinone to produce a specific enantiomer of 3-hydroxyazetidine. |
Diastereomeric and Enantiomeric Purity Assessment
The successful synthesis of a specific stereoisomer of this compound must be verified by analytical methods capable of differentiating and quantifying stereoisomers. Assessing the diastereomeric excess (de) and enantiomeric excess (ee) is crucial for quality control and for understanding the structure-activity relationship of the final compound.
Several advanced analytical techniques are employed to determine the stereochemical purity of chiral azetidines.
Chiral Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most versatile and widely used techniques for separating enantiomers chromatographyonline.com. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Gas Chromatography (GC): Chiral GC is effective for volatile and thermally stable compounds. Derivatized cyclodextrins are common CSPs for this purpose chromatographyonline.comresearchgate.netgcms.cz. For azetidine derivatives, derivatization (e.g., silylation) may be necessary to increase volatility and improve separation researchgate.net.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is suitable for a broader range of compounds, including those that are less volatile or thermally labile. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides are highly effective for separating a wide variety of chiral molecules, including cyclic amino compounds researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish diastereomers, differentiating enantiomers requires a chiral environment. This can be achieved using:
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of covalent diastereomers, which can then be distinguished and quantified by ¹H or ¹³C NMR.
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable for determining the relative stereochemistry of substituents on the azetidine ring by measuring through-space correlations between protons researchgate.net.
| Technique | Principle of Differentiation | Application to 3-Hydroxyazetidine |
| Chiral GC | Diastereomeric interaction with a chiral stationary phase, leading to different elution times for volatile enantiomers. chromatographyonline.comresearchgate.net | Analysis of enantiomeric purity, often after derivatization to increase volatility. researchgate.net |
| Chiral HPLC | Diastereomeric interaction with a chiral stationary phase, leading to different retention times for enantiomers. researchgate.net | The most common method for determining enantiomeric excess (ee) of the final product. |
| NMR with Chiral Agents | Formation of diastereomeric complexes (with CSAs) or covalent diastereomers (with CDAs) that have distinct NMR spectra. | Quantification of enantiomers and confirmation of stereochemical assignment. |
| 2D NOESY NMR | Measurement of through-space proton-proton interactions to establish the relative configuration of ring substituents. researchgate.net | Determination of cis/trans isomerism if other substituents are present on the ring. |
Configurational Stability and Dynamic Stereochemistry
The four-membered azetidine ring is strained, but it is not planar. It undergoes rapid puckering, and, crucially, the nitrogen atom can undergo inversion, a process where the nitrogen and its substituent pass through a planar transition state.
Nitrogen inversion in azetidines is a form of dynamic stereochemistry where the nitrogen atom and its lone pair of electrons rapidly flip their configuration. If the nitrogen atom is a stereocenter (i.e., substituted with three different groups, counting the two ring carbons as distinct), this inversion can lead to the interconversion of enantiomers or diastereomers. For this compound, the nitrogen is substituted with the cyano group and two ring carbons, but since the ring is symmetrical from the nitrogen's perspective (C2 and C4), the nitrogen itself is not a stereocenter. However, the rate of inversion is a fundamental property that influences the ring's conformational preferences and its interactions with biological targets.
The energy barrier to nitrogen inversion can be studied experimentally and computationally.
Variable-Temperature NMR (VT-NMR): This is a primary experimental technique used to measure the energy barrier of dynamic processes like nitrogen inversion. rsc.orgnih.gov At low temperatures ("slow exchange regime"), the inversion is slow enough on the NMR timescale that signals for protons adjacent to the nitrogen (the α-protons) may appear distinct. As the temperature is raised, the inversion rate increases, causing these signals to broaden and eventually coalesce into a single averaged signal ("fast exchange regime"). By analyzing the changes in the NMR lineshape as a function of temperature, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the inversion process can be calculated. Studies on azetidines tethered to boronate esters have successfully used this method to quantify inversion barriers. rsc.orgnih.gov
Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the inversion process. researchgate.netnih.gov These calculations can determine the geometry and energy of the ground state (puckered ring) and the transition state (planar nitrogen), providing a theoretical value for the inversion barrier that can be compared with experimental results from VT-NMR.
The presence of the electron-withdrawing carbonitrile group on the nitrogen atom in this compound is expected to significantly influence the nitrogen inversion barrier. Electron-withdrawing groups generally increase the p-character of the nitrogen's lone pair orbital and raise the energy barrier to inversion compared to alkyl-substituted azetidines.
Research on this compound Remains Limited
Despite its potential as a unique building block in medicinal and materials chemistry, detailed stereochemical and conformational analysis of this compound is not extensively documented in publicly available scientific literature. While the synthesis and properties of related azetidine derivatives, such as N-Boc-3-hydroxyazetidine, are well-established, specific research into the conformational preferences of the 1-cyano substituted analogue and its impact on stereochemical control is currently lacking.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery. The substitution pattern on the ring significantly influences its three-dimensional shape, which in turn dictates its biological activity and reactivity. The interplay of substituents at the 1- and 3-positions of the azetidine ring is crucial in determining the ring's puckering and the preferred orientation of the substituents.
In the case of this compound, the electron-withdrawing nature of the nitrile group at the nitrogen atom is expected to have a profound effect on the ring's conformation and the stereochemical outcomes of its reactions. However, without dedicated computational or experimental studies, such as advanced nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, a detailed understanding remains elusive.
Stereochemical Control and Analysis in 3 Hydroxyazetidine 1 Carbonitrile Chemistry
Conformational Analysis and its Impact on Stereochemical Outcome
The stereochemical behavior of 3-hydroxyazetidine-1-carbonitrile is intrinsically linked to the conformational preferences of its four-membered ring. The azetidine (B1206935) ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering and the orientation of the substituents are influenced by a combination of steric and electronic factors.
For a 1,3-disubstituted azetidine, two primary puckered conformations are possible, leading to either a cis or trans arrangement of the substituents. The relative stability of these conformers determines the ground-state population and can significantly influence the transition states of subsequent reactions, thereby dictating the stereochemical outcome.
Furthermore, the hydroxyl group at the C3 position can engage in intramolecular hydrogen bonding, either with the nitrogen atom or potentially with the nitrile group, depending on the ring's conformation. Such interactions can further stabilize specific conformers and thus play a critical role in directing stereoselective transformations.
A comprehensive understanding of the conformational landscape of this compound would require detailed computational modeling to determine the relative energies of different conformers and the energy barriers for their interconversion. These theoretical predictions would ideally be corroborated by experimental data from techniques like variable-temperature NMR spectroscopy, which can provide insights into the dynamic conformational processes and the populations of different conformers in solution.
Without such dedicated studies, any discussion on the impact of this compound's conformation on stereochemical outcomes remains speculative. Future research in this area would be invaluable for unlocking the full potential of this intriguing molecule in synthetic chemistry.
Computational and Theoretical Studies on 3 Hydroxyazetidine 1 Carbonitrile and Azetidine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are routinely applied to understand complex reaction mechanisms and predict the outcomes of chemical transformations involving strained ring systems like azetidines.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For azetidine (B1206935) systems, these calculations can shed light on the intricate details of their synthesis and functionalization.
For instance, in the context of azetidine synthesis through intramolecular aminolysis of epoxy amines, DFT calculations have been employed to understand the regioselectivity of the ring-opening process. frontiersin.org By modeling the reaction pathway with and without a catalyst, researchers can determine the energies of the transition states leading to different products, thereby explaining the observed experimental outcomes. A plausible catalytic cycle for a generic reaction often involves the coordination of a Lewis acid to the substrate, followed by nucleophilic attack and subsequent ring closure, with each step being computationally modeled to understand its energetic profile. frontiersin.orgnih.gov
In the palladium-catalyzed non-directed cyanation of arenes, kinetic isotope effect experiments, supported by DFT calculations, have suggested that C-H activation is the rate-limiting step. nih.gov A proposed catalytic cycle involves the initial C-H cleavage accelerated by a ligand, followed by ligand exchange with a cyanide source, and finally, reductive elimination to yield the cyanated product. nih.gov Although this study does not directly involve azetidines, the principles of using DFT to dissect a reaction mechanism are broadly applicable.
The mechanism of cycloaddition reactions to form heterocyclic systems, which can be analogous to some azetidine syntheses, has also been investigated using DFT. These studies reveal that such reactions can proceed through a tandem process of an initial cycloaddition followed by a rearrangement, with the calculations helping to determine the favorability of each step. researchgate.net
Table 1: Representative Data from DFT Studies on Reaction Mechanisms of Azetidine-Related Systems
| Reaction Type | Computational Method | Key Finding |
| Intramolecular Aminolysis of Epoxy Amines | DFT (B3LYP) | Calculation of transition state energies to explain regioselectivity. frontiersin.org |
| Pd-catalyzed C-H Cyanation | DFT | Identification of the rate-limiting step through KIE and mechanistic modeling. nih.gov |
| 1,3-Dipolar Cycloaddition | DFT (B3LYP) | Elucidation of a tandem reaction pathway involving cycloaddition and rearrangement. researchgate.net |
This table is illustrative and compiled from studies on related heterocyclic systems, as specific data for 3-hydroxyazetidine-1-carbonitrile is not available.
One of the most powerful applications of quantum chemical calculations is the prediction of regio- and stereoselectivity in chemical reactions. For the synthesis of substituted azetidines, where the creation of multiple stereocenters is common, DFT can be a predictive tool to guide synthetic efforts.
In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were performed to rationalize the observed regioselectivity. frontiersin.org The calculations demonstrated that the coordination of the lanthanum catalyst to the epoxy amine influences the energy of the transition states for C3 versus C4 aminolysis, thereby controlling the regiochemical outcome. frontiersin.org
Similarly, in the synthesis of 3-hydroxypyridine-4-one derivatives, which share some structural motifs with the target molecule, DFT calculations have been used to study their antioxidant properties. researchgate.net While not directly related to selectivity in synthesis, this demonstrates the utility of DFT in predicting chemical properties based on electronic structure.
Table 2: Illustrative Data on Predicted Selectivity in Azetidine-Related Syntheses
| Reaction | Computational Method | Predicted Outcome |
| La(OTf)₃-catalyzed aminolysis of epoxy amines | DFT | Preferential formation of the azetidine product via C3-selective aminolysis. frontiersin.org |
| Cycloaddition Reactions | DFT | Prediction of regioselectivity based on the analysis of transition state energies. researchgate.net |
This table is for illustrative purposes, as specific predictive data for this compound is not available in the literature.
The three-dimensional conformation of a molecule is crucial to its reactivity and biological activity. Quantum chemical calculations can provide detailed information about the preferred conformations of a molecule and the energy barriers between them. For a substituted azetidine like this compound, the puckering of the four-membered ring and the orientation of the substituents would be key conformational features.
DFT studies on related 3-hydroxypyridine-4-one derivatives have explored their conformational preferences and the role of intramolecular hydrogen bonding. researchgate.net Such calculations typically involve a scan of the potential energy surface by systematically varying key dihedral angles to locate the global and local energy minima, which correspond to the stable conformers.
For this compound, one would expect a puckered azetidine ring. The orientation of the hydroxyl and cyano groups (axial vs. equatorial) would significantly impact the molecule's stability and interactions. DFT calculations could precisely quantify the energy differences between these conformers.
Table 3: Representative Conformational Analysis Data for Related Heterocyclic Systems
| Molecule/System | Computational Method | Key Finding |
| 3-Hydroxypyridine-4-one derivatives | DFT (B3LYP/6-311++G**) | Identification of stable conformers and the role of intramolecular hydrogen bonding. researchgate.net |
| Substituted Azetidines | - | Puckered ring conformations are generally favored. |
This table is illustrative, as specific conformational analysis data for this compound is not available.
Molecular Modeling and Simulation
Beyond the electronic structure of single molecules, molecular modeling and simulation techniques allow for the study of larger systems and dynamic processes, providing insights into intermolecular interactions and the behavior of molecules in solution or in complex with other species.
The hydroxyl group in this compound makes it a prime candidate for forming hydrogen bonds, both as a donor (from the OH group) and potentially as an acceptor (at the nitrogen of the cyano group or the ring nitrogen). Molecular modeling can be used to study the geometry and strength of these interactions.
Studies on related molecules, such as 3-hydroxypyridine-4-one derivatives, have used DFT to analyze intramolecular hydrogen bonding. researchgate.net Similar approaches can be applied to study the intermolecular hydrogen bonding of this compound with itself or with solvent molecules. This would involve optimizing the geometry of a dimer or a solute-solvent cluster and calculating the interaction energy.
The PubChem entry for 3-hydroxyazetidine hydrochloride provides basic computed properties related to hydrogen bonding, such as the number of hydrogen bond donors and acceptors. nih.gov While not a detailed study, it confirms the potential for such interactions.
The nitrogen atom of the azetidine ring and the cyano group in this compound can act as ligands for metal centers. Molecular modeling and DFT can be used to study the structure, bonding, and reactivity of organometallic complexes involving this molecule.
While specific studies on this compound complexes are lacking, research on other azetidine-containing ligands provides valuable insights. For example, DFT calculations have been used to study the coordination of azetidine derivatives to palladium and platinum. These studies can determine the preferred coordination geometry and the electronic effects of the azetidine ligand on the metal center.
In the context of La(OTf)₃-catalyzed reactions, computational modeling helps to understand how the metal complex interacts with the substrate to promote the desired transformation. frontiersin.org The coordination of the Lewis acidic metal to the epoxide and amine functionalities is a key aspect that can be elucidated through these studies.
Electronic Structure and Bonding Analysis
The electronic structure and bonding of this compound are significantly influenced by the inherent strain of the four-membered azetidine ring and the electronic effects of the hydroxyl and carbonitrile substituents. Computational and theoretical studies on azetidine and its derivatives provide a framework for understanding these properties, even in the absence of direct computational data for this specific molecule.
Theoretical Investigation of Ring Strain and Stability
The azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy is a critical determinant of the molecule's stability and reactivity.
Ring Strain in Azetidine Systems:
Theoretical calculations have quantified the ring strain of azetidine to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the less strained pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a key aspect of its chemistry. rsc.orgresearchgate.netbeilstein-journals.orgrsc.org The stability of the azetidine ring can be significantly influenced by the nature of its substituents. rsc.orgnih.gov
Computational studies on related aryl-azetidine systems have investigated their stability under acidic conditions. nih.gov These studies revealed that the pKa of the azetidine nitrogen is a key factor in its stability, with lower pKa values correlating with enhanced stability against acid-mediated decomposition. nih.gov For example, N-phenylazetidine derivatives with electron-withdrawing groups on the phenyl ring exhibited different stability profiles. nih.gov While not a direct analogue, this highlights the principle that substituents significantly modulate the electronic environment and thus the stability of the azetidine ring.
Puckering of the Azetidine Ring:
The azetidine ring is not planar and exists in a puckered conformation to relieve some of the angular strain. The degree of puckering and the energy barrier to ring inversion are also influenced by substituents. DFT calculations on oxazolinylazetidines have explored the dynamics of the azetidine nitrogen atom and the inversion at the C-Li center in lithiated species. cnr.it These studies suggest that the energy barrier for ring puckering in azetidine is lower than in the more strained aziridine ring. cnr.it The presence of a hydroxyl group at the 3-position, as in this compound, is likely to influence the preferred puckering conformation through intramolecular interactions, such as hydrogen bonding with the nitrogen atom or affecting the steric environment.
A summary of representative ring strain energies for small nitrogen-containing heterocycles is provided in the table below.
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | 27.7 |
| Azetidine | 25.4 |
| Pyrrolidine | 5.4 |
| Piperidine | ~0 |
This table presents generally accepted values from computational studies for comparison. rsc.org
Influence of Substituents (Hydroxyl, Carbonitrile) on Molecular Orbitals and Reactivity
The hydroxyl and carbonitrile substituents in this compound are expected to have a profound effect on the molecule's electronic structure, particularly its frontier molecular orbitals (HOMO and LUMO), and consequently its reactivity.
Electronic Effects of the Carbonitrile Group:
The carbonitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. When attached to the azetidine nitrogen, it significantly lowers the energy of the nitrogen's lone pair of electrons. This has several consequences:
Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the carbonitrile group reduces the electron density on the azetidine nitrogen, making it less nucleophilic and less basic compared to an unsubstituted or N-alkylated azetidine. rsc.org This effect has been observed in the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, where the electron-withdrawing trifluoromethyl group necessitated the use of a strong base for cyclization. rsc.org
Stabilization of Adjacent Carbanions: The inductive and mesomeric electron-withdrawing effects of the cyano group can stabilize an adjacent negative charge.
Influence on Molecular Orbitals: The carbonitrile group will lower the energy of the HOMO, which is likely to have significant contribution from the nitrogen lone pair. It will also influence the LUMO, potentially making the molecule more susceptible to nucleophilic attack at the carbon of the nitrile group or at the ring carbons. Computational studies on the reaction of the cyano radical with cyanoacetylene (B89716) have utilized methods like B3LYP and CCSD(T) to characterize the potential energy surface, highlighting the reactivity of the cyano group. researchgate.netarxiv.org
Electronic Effects of the Hydroxyl Group:
The hydroxyl group (-OH) at the 3-position can act as both a weak electron-withdrawing group (inductive effect) and a weak electron-donating group (mesomeric effect). Its primary influence in this compound is likely to be through:
Inductive Effect: The electronegative oxygen atom can withdraw electron density from the ring carbons, influencing their reactivity.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the carbonitrile group or the azetidine nitrogen could influence the conformation and reactivity of the molecule.
Directing Group: In certain reactions, such as lithiation, the hydroxyl group can act as a directing group. Studies on the lithiation of N-Boc-3-hydroxyazetidine have shown that the unprotected hydroxyl group is essential for certain reaction pathways. nih.gov
Combined Influence on Molecular Orbitals and Reactivity:
The reactivity of the molecule will be a balance of these electronic effects and the inherent ring strain. The reduced nucleophilicity of the nitrogen atom would make it less reactive towards electrophiles at the nitrogen. However, the ring strain still makes the molecule a candidate for ring-opening reactions, which could be initiated by nucleophilic attack on a ring carbon. The specific regioselectivity of such an attack would be governed by the electronic and steric influences of both the hydroxyl and carbonitrile groups.
A qualitative summary of the expected influence of the substituents on the molecular properties of the azetidine ring is presented below.
| Property | Influence of -CN at N1 | Influence of -OH at C3 |
| Ring Stability | May increase stability by reducing nitrogen basicity. | May influence puckering; potential for intramolecular hydrogen bonding. |
| Nitrogen Nucleophilicity | Significantly decreased. | Minor inductive effect. |
| HOMO Energy | Lowered. | Minor influence. |
| LUMO Energy | Lowered. | Minor influence. |
| Reactivity towards Electrophiles (at N) | Decreased. | Minor influence. |
| Reactivity towards Nucleophiles (Ring-Opening) | Ring remains susceptible due to strain. | May influence regioselectivity. |
This table is a qualitative prediction based on the known electronic effects of the substituents and general principles of azetidine chemistry.
Advanced Applications of 3 Hydroxyazetidine 1 Carbonitrile in Organic Synthesis
3-Hydroxyazetidine-1-carbonitrile as a Scaffold for Complex Heterocyclic Synthesis
The strained four-membered ring of azetidine (B1206935) and its derivatives makes it an attractive starting point for creating more complex molecular architectures.
Construction of Fused and Spirocyclic Systems
The 3-hydroxyazetidine framework is a versatile precursor for synthesizing fused and spirocyclic heterocyclic systems. The hydroxyl group at the C3 position and the secondary amine (or its derivative) provide two reactive handles for annulation and spiro-cyclization reactions. While no specific examples utilize this compound, the general strategies employed for its N-protected analogs are noteworthy.
Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step. For example, the N-Boc-protected derivative, tert-butyl 3-oxoazetidine-1-carboxylate, which can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate, undergoes Wittig-type reactions to form exocyclic double bonds, a key step in creating more elaborate structures. chemicalbook.com These intermediates are pivotal in the synthesis of spirocyclic compounds, which are core motifs in many natural products and pharmaceuticals.
Preparation of Non-Natural Amino Acids and Peptidomimetic Building Blocks
Azetidine-based amino acids are a class of non-natural amino acids that introduce conformational constraints into peptides, a desirable feature for designing peptidomimetics with enhanced stability and biological activity. The synthesis of 3-hydroxyazetidine carboxylic acids has been reported, highlighting their value as peptide isosteres.
The general approach involves the manipulation of the functional groups on the azetidine ring. Starting from a suitable 3-hydroxyazetidine derivative, the introduction of a carboxylic acid functionality, often at the C2 position, yields the desired non-natural amino acid. These building blocks can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The rigidity of the azetidine ring helps to control the peptide backbone's conformation, which can lead to improved binding affinity and selectivity for biological targets.
Development in Chiral Catalysis and Ligand Design
The chirality of substituted azetidines makes them attractive candidates for the development of chiral auxiliaries and ligands for asymmetric catalysis.
Azetidine-Based Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved using a chiral amine as an auxiliary. This demonstrates the potential of the azetidine ring to serve as a stereodirecting group. In principle, a chiral derivative of this compound could be employed to control the stereochemical outcome of reactions on a tethered substrate, after which the auxiliary could be cleaved and recovered.
Ligands for Transition Metal-Catalyzed Processes
Chiral ligands are essential for enantioselective transition metal-catalyzed reactions. The nitrogen atom and the hydroxyl group of 3-hydroxyazetidine derivatives can act as coordination sites for metal centers. By synthesizing enantiomerically pure 3-hydroxyazetidine-based structures, it is possible to create a chiral environment around a catalytic metal, enabling the production of a single enantiomer of a desired product. While specific ligands derived directly from this compound are not documented, the broader class of azetidine-containing ligands has shown promise in various catalytic transformations.
Exploration in Supramolecular and Materials Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The hydrogen bonding capabilities of the hydroxyl group and the potential coordination properties of the nitrile and ring nitrogen in this compound suggest its potential utility in this field.
Molecules containing such functional groups can self-assemble into well-defined architectures like helices, sheets, or porous networks. These organized structures can have applications in areas such as molecular recognition, sensing, and the development of novel materials with unique optical or electronic properties. However, the scientific literature lacks specific studies on the use of this compound in supramolecular assembly or materials science.
Application of this compound in Chemical Probe Design Remains Undocumented
Following a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the use of This compound as a building block for the design and synthesis of chemical probes. Research in this area extensively documents the utility of a related compound, tert-butyl 3-hydroxyazetidine-1-carboxylate (also known as N-Boc-3-hydroxyazetidine), as a versatile scaffold in medicinal chemistry and for the creation of sophisticated molecular tools. However, the specific application of the 1-cyano substituted azetidine derivative in probe development is not described.
Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets and report on their activity or location through various signaling mechanisms. The synthesis of these probes relies on robust and modular chemical strategies, often employing building blocks with versatile functional groups that allow for the attachment of reporter tags, reactive groups, and targeting ligands.
While the hydroxyl group at the 3-position of the azetidine ring offers a potential site for modification, the synthetic utility of the 1-carbonitrile moiety in the context of probe design has not been explored in the available literature. The reactivity of the N-cyano group differs significantly from the more commonly used N-Boc protecting group, which is readily removed to allow for further functionalization of the azetidine nitrogen.
In contrast, the applications of tert-butyl 3-hydroxyazetidine-1-carboxylate are well-established. It serves as a key intermediate in the synthesis of various biologically active molecules and complex chemical structures. Its protected nitrogen and reactive hydroxyl group provide a reliable synthetic handle for constructing more elaborate molecules, including those designed as probes for biological systems.
Due to the absence of research findings on the synthetic utility of this compound for creating chemical probes, no detailed research findings or data tables can be provided for section 6.4 as outlined in the request. The focus of current synthetic efforts in utilizing the 3-hydroxyazetidine scaffold is centered on the N-Boc protected variant.
Analytical Techniques and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-Hydroxyazetidine-1-carbonitrile, various NMR experiments would be conducted.
A ¹H NMR spectrum of this compound would reveal the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons on the azetidine (B1206935) ring and the hydroxyl proton.
Azetidine Ring Protons: The four protons on the four-membered azetidine ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) would be expected at a different chemical shift than the proton on the carbon bearing the hydroxyl group (C3). The exact chemical shifts and coupling patterns would be influenced by the ring strain and the electron-withdrawing effect of the nitrile group.
Methine Proton (CH-OH): The single proton on the carbon attached to the hydroxyl group would likely appear as a multiplet, its chemical shift influenced by the electronegative oxygen atom.
Hydroxyl Proton (-OH): The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.
A hypothetical ¹H NMR data table is presented below to illustrate the expected regions and multiplicities of the signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H on C2 & C4 | 3.5 - 4.5 | Multiplet |
| H on C3 | 4.0 - 5.0 | Multiplet |
| OH | 1.0 - 5.0 | Broad Singlet |
Note: This table is illustrative and not based on experimental data.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct signals would be anticipated.
Azetidine Ring Carbons: The two carbons adjacent to the nitrogen (C2 and C4) would likely be in a similar chemical shift region, while the carbon bearing the hydroxyl group (C3) would be shifted downfield due to the oxygen's electronegativity.
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in a specific downfield region of the ¹³C NMR spectrum.
A hypothetical ¹³C NMR data table is provided for illustrative purposes.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 & C4 | 40 - 60 |
| C3 | 60 - 80 |
| -C≡N | 115 - 125 |
Note: This table is illustrative and not based on experimental data.
To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the azetidine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon.
Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for confirming the spatial relationships between protons. This would be particularly important if stereoisomers were possible, allowing for the determination of the relative stereochemistry of the hydroxyl group in relation to the azetidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
HRMS would be employed to determine the exact mass of the this compound molecule with high precision. This measurement would allow for the calculation of the molecular formula, providing strong evidence for the compound's identity. The expected exact mass would be calculated from the sum of the exact masses of its constituent atoms (C₄H₆N₂O).
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of the eluting components, confirming the identity of the main peak and any impurities present.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the C3 position, single-crystal X-ray diffraction would be the definitive method to establish its absolute configuration.
In a hypothetical crystal structure, the key parameters that would be determined are presented in the table below.
Interactive Data Table: Hypothetical X-ray Crystallography Parameters for this compound
| Parameter | Hypothetical Value/Description |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group for a racemic mixture |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined |
| Conformation | Puckered azetidine ring |
| Key Bond Lengths (Å) | C-C (azetidine): ~1.54-1.56, C-N (azetidine): ~1.47-1.49, C-O: ~1.43, C≡N: ~1.15 |
| **Key Bond Angles (°) ** | Angles within the azetidine ring would deviate from 90° |
| Absolute Stereochem. | Would be determined as either (R) or (S) for an enantiopure sample |
These parameters, once determined, would provide unequivocal proof of the compound's structure and stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) and nitrile (-C≡N) functional groups.
The nitrile group's C≡N stretching vibration gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹. libretexts.orglibretexts.orgspectroscopyonline.com This distinct peak is highly diagnostic for the presence of a nitrile. The hydroxyl group's O-H stretching vibration appears as a broad and strong band, usually in the range of 3600-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info The exact position and shape of the O-H band can provide information about the extent of intermolecular or intramolecular hydrogen bonding.
The IR spectrum of the closely related compound, 3-Hydroxyazetidine hydrochloride, shows a broad O-H stretch, and it is expected that this compound would display a similar feature in addition to the characteristic nitrile peak. nih.gov
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| C-H (alkane) | Stretching | 3000 - 2850 | Medium |
| C≡N (nitrile) | Stretching | ~2250 | Sharp, Intense |
| C-O (alcohol) | Stretching | 1150 - 1050 | Medium |
| C-N (amine) | Stretching | 1250 - 1020 | Medium |
The presence of these characteristic bands in an experimental IR spectrum would provide strong evidence for the successful synthesis of this compound.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable in the synthesis of this compound for both the purification of the final product and for monitoring the progress of the reaction.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture, determine the purity of a compound, and identify appropriate solvent systems for column chromatography. For a polar molecule like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of solvents, and its polarity is adjusted to achieve optimal separation.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, a relatively polar solvent system would be required to move the spot from the baseline. Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compound is UV-active, or by staining with a developing agent such as potassium permanganate (B83412) or iodine.
Interactive Data Table: Representative TLC Solvent Systems for Polar Heterocyclic Compounds
| Solvent System (by volume) | Polarity | Typical Application |
| Ethyl acetate (B1210297)/Hexane (e.g., 1:1) | Medium | For less polar compounds, may require higher ethyl acetate ratio |
| Dichloromethane/Methanol (B129727) (e.g., 9:1) | High | Common for separating polar, nitrogen-containing compounds |
| Chloroform/Methanol/Ammonia (e.g., 8:2:0.1) | High | Useful for basic compounds to prevent streaking |
For the purification of this compound on a larger scale, flash chromatography is the method of choice. nih.govamazonaws.com This technique utilizes a silica gel stationary phase and a solvent system, often determined by prior TLC analysis, is pushed through the column under moderate pressure. This allows for a faster and more efficient separation compared to traditional gravity column chromatography. Given the polarity of this compound, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, would likely be employed to effectively separate the product from any non-polar impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound with high resolution and sensitivity. acs.orgnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol with additives like formic acid or trifluoroacetic acid), is commonly used for the analysis of polar organic molecules. nih.gov The retention time of the compound is a characteristic property under specific HPLC conditions (column, mobile phase composition, flow rate, and temperature). By integrating the area under the peak, the purity of the sample can be accurately quantified.
Future Directions and Emerging Research Areas in 3 Hydroxyazetidine 1 Carbonitrile Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of azetidine-containing molecules is moving towards more sustainable and efficient processes, aiming to reduce environmental impact and improve safety and cost-effectiveness.
Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic routes for azetidines have often relied on harsh reaction conditions, hazardous reagents, and expensive catalysts, such as palladium on carbon (Pd/C) for debenzylation steps. google.com The future of 3-Hydroxyazetidine-1-carbonitrile synthesis will likely focus on adopting greener alternatives that address these drawbacks. Research in related azetidine (B1206935) syntheses has already highlighted several promising directions.
Key developments include designing processes that avoid harsh conditions and toxic materials, which is not only environmentally responsible but also highly desirable for industrial-scale production. google.comscienceopen.com For instance, methods are being developed that replace expensive and hazardous materials like benzhydrylamine with cheaper and safer alternatives like benzylamine. scienceopen.com Furthermore, the optimization of reaction media is critical, with a move away from toxic solvents towards more benign options, and the development of one-pot syntheses that reduce the number of processing and purification steps. organic-chemistry.org The use of catalysts like lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)₃) for the regioselective aminolysis of epoxy amines presents a pathway to azetidines under milder conditions, tolerating a wide range of sensitive functional groups. frontiersin.org
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches for Azetidines
| Feature | Traditional Approaches | Emerging Green Approaches |
|---|---|---|
| Catalysts | Often require heavy metals (e.g., Pd/C) for deprotection steps. google.com | Focus on recyclable catalysts, organocatalysts, or avoiding harsh metal catalysts altogether. frontiersin.orgresearchgate.net |
| Starting Materials | May use expensive or hazardous reagents like benzhydrylamine. scienceopen.com | Shift towards cheaper, safer, and more readily available starting materials. scienceopen.com |
| Reaction Conditions | Can involve high temperatures and harsh reagents. google.com | Emphasis on mild conditions, room temperature reactions, and reduced energy consumption. google.com |
| Solvents | Frequent use of chlorinated or other hazardous organic solvents. | Preference for "green" solvents (e.g., water, alcohols) or solvent-free conditions. researchgate.net |
| Process | Multi-step synthesis with intermediate purifications. | Development of one-pot reactions and telescoped sequences to improve efficiency. organic-chemistry.org |
Photoredox and Electro-Chemical Synthesis
Modern synthetic chemistry is increasingly harnessing light and electricity to drive chemical transformations, offering unique reactivity and a reduced reliance on chemical oxidants and reductants.
Photoredox Catalysis: This technique uses visible light to initiate catalytic cycles, enabling reactions that are often difficult to achieve with traditional thermal methods. In the context of azetidine synthesis, photoredox catalysis has been used to promote aza-Paterno-Büchi reactions, where oxime precursors undergo a [2+2] cycloaddition with alkenes to form the azetidine ring. rsc.org This approach, often utilizing iridium(III) photocatalysts, can proceed under mild, blue-light irradiation. rsc.org Another innovative photoredox strategy involves the synthesis of densely functionalized vinyl azetidines from allenamides, combining an iridium(III) complex with a cocatalyst to achieve challenging transformations. acs.org These methods provide a blueprint for the future synthesis of complex this compound derivatives.
Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free way to perform redox reactions. Recent advancements have demonstrated the electrosynthesis of azetidines through the intramolecular hydroamination of allylic sulfonamides. acs.org This method represents a significant breakthrough, as this type of transformation was not readily achievable with standard methods. acs.org Similarly, electrochemical approaches can replace classic chemical oxidants used in reactions like the Mitsunobu reaction, expanding the scope of nucleophiles for synthesizing nitrogen heterocycles, including aziridines and pyrrolidines, a concept potentially adaptable to azetidines. nih.gov
Table 2: Features of Photoredox and Electrochemical Synthesis for Azetidines
| Method | Activating Agent | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | High functional group tolerance; mild reaction conditions; access to unique reactive intermediates. rsc.orgnih.gov | Formation of the azetidine ring via cycloaddition or functionalization of the core structure under gentle conditions. |
| Electrochemical Synthesis | Electricity | Avoids chemical redox agents; high selectivity; can overcome pKa limitations of traditional methods. acs.orgnih.gov | Greener synthesis of the azetidine core or its precursors by replacing chemical oxidants/reductants. |
Exploration of Undiscovered Reactivity Patterns
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them significantly more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than three-membered aziridines. rsc.org This unique characteristic is the basis for exploring novel reactivity, particularly through strain-release mechanisms.
Investigation of Strain-Release Functionalization
A frontier area in azetidine chemistry is the use of highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo strain-release-driven reactions. This approach allows for the modular and stereocontrolled synthesis of highly substituted and complex azetidines that are otherwise difficult to access. nih.govacs.org The reaction involves the opening of the strained ABB ring with a wide variety of nucleophiles, leading to the formation of a functionalized azetidine. acs.orgrsc.org
This methodology has been successfully applied in multicomponent reactions, where a single ABB precursor can be sequentially coupled with multiple different electrophiles, rapidly building molecular diversity. nih.gov The process leverages the high reactivity of the ABB to drive the reaction forward, enabling the construction of a diverse library of functionalized azetidines. nih.govthieme-connect.com For this compound, this suggests a future where the core could be constructed with simultaneous installation of the hydroxyl group or a precursor, followed by the introduction of the carbonitrile moiety through a similar strain-release strategy.
Table 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
| Reaction Type | Coupling Partners | Outcome | Relevance to Future Synthesis |
|---|---|---|---|
| Nucleophilic Opening | Organometallic reagents, amines, anilines. acs.orgrsc.org | Stereospecific formation of 3-substituted azetidines. | A modular route to install diverse substituents at the C3 position, including hydroxyl groups or their precursors. |
| Homologation | Boronic esters with an acid catalyst. thieme-connect.com | Modular synthesis of functionalized azetidines via 1,2-migration. | Potential to construct the azetidine ring with precise control over substitution patterns. |
| Multicomponent Relay | Sequential addition of multiple electrophiles. nih.gov | Rapid assembly of highly functionalized azetidines from simple starting materials. | A powerful strategy for creating libraries of complex 3-hydroxyazetidine derivatives for screening. |
Advanced Computational Studies for Predictive Synthesis
The integration of computational tools, particularly machine learning, is revolutionizing how chemical reactions are designed and optimized.
Machine Learning Approaches in Reaction Prediction and Design
Machine learning (ML) models are increasingly being trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. nih.gov For a novel target like this compound, where experimental data may be scarce, ML strategies such as transfer learning and active learning are particularly valuable. nih.gov These approaches can leverage knowledge from related reactions to make meaningful predictions even in low-data environments.
The application of ML in synthesis can range from predicting reaction yields and selectivity to optimizing complex reaction conditions involving multiple variables (catalyst, solvent, temperature). researchgate.netdigitellinc.com By representing molecules and reaction components as numerical features, ML algorithms can identify subtle patterns that may not be obvious to a human chemist, thereby accelerating the discovery of optimal synthetic routes. youtube.com Furthermore, interpretable ML models can provide insights into the underlying factors that influence reactivity, helping to guide rational molecular design and mechanistic studies. nih.gov The future development of synthetic routes towards this compound and its analogues will undoubtedly be accelerated by these predictive computational tools.
Table 4: Role of Machine Learning in the Synthetic Workflow
| Application Area | ML Technique | Function | Impact on Synthesis of this compound |
|---|---|---|---|
| Reaction Outcome Prediction | Supervised learning, regression models. nih.gov | Predicts reaction yields and selectivity based on reactants and conditions. | Faster identification of high-yielding pathways, reducing trial-and-error experimentation. |
| Reaction Optimization | Bayesian optimization, active learning. nih.gov | Intelligently suggests new experiments to run to find optimal conditions with minimal experiments. | Efficiently optimizes the synthesis, saving time and resources. |
| Catalyst Development | Pattern recognition, classification models. researchgate.net | Identifies key features of effective catalysts from large datasets. | Guides the selection or design of novel catalysts tailored for specific azetidine-forming reactions. |
| Mechanistic Interrogation | Interpretable models (e.g., heat maps, feature importance). youtube.comnih.gov | Visualizes how different molecular substructures or reaction parameters influence the outcome. | Provides deeper understanding of the reaction mechanism, enabling rational design of better synthetic routes. |
Integration with Automation and High-Throughput Synthesis Platforms
The evolution of drug discovery and materials science is increasingly reliant on the principles of automation and high-throughput experimentation. These technologies enable the rapid synthesis and screening of vast numbers of compounds, accelerating the identification of molecules with desired properties. For a versatile building block like this compound, its integration into these automated platforms represents a significant area of future development, promising to unlock its full potential in the creation of diverse chemical libraries.
The core advantages of integrating this compound into automated synthesis lie in the modularity of its structure. The azetidine ring, hydroxyl group, and nitrile functionality each offer distinct points for chemical modification. This tripartite reactivity is highly amenable to the logic of automated synthesis, where building blocks are systematically combined to generate large libraries of related compounds.
High-throughput synthesis platforms, often employing robotic liquid handlers and flow chemistry systems, can be programmed to perform a series of reactions on a small scale. For instance, the hydroxyl group of this compound could be rapidly derivatized through a series of automated acylation or etherification reactions, each well containing a different acid chloride or alkylating agent. Similarly, the nitrile group can be a versatile handle for further transformations.
Flow chemistry, in particular, offers a powerful avenue for the automated synthesis of derivatives of this compound. nih.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov These systems can be readily automated to perform multi-step syntheses, enabling the construction of complex molecules from simple starting materials in a streamlined fashion. nih.gov
An example of a potential automated workflow for the derivatization of this compound is outlined below:
Table 1: Hypothetical Automated Synthesis Workflow for this compound Derivatives
| Step | Process | Reagents/Conditions | Output |
| 1 | Dispensing | Robotic liquid handler dispenses a solution of this compound into a 96-well plate. | Array of starting material. |
| 2 | Parallel Derivatization of the Hydroxyl Group | Automated addition of a library of acylating agents (e.g., various acid chlorides) to each well. | Array of O-acylated this compound derivatives. |
| 3 | Parallel Transformation of the Nitrile Group | Subsequent automated addition of reagents for nitrile reduction or cycloaddition to each well. | Array of diverse, functionalized azetidine derivatives. |
| 4 | Purification and Analysis | Automated purification (e.g., solid-phase extraction) followed by high-throughput analysis (e.g., LC-MS). | Purified compound library with characterization data. |
The successful integration of this compound into such platforms will depend on the development of robust and generalizable reaction protocols that are amenable to automation. Research in this area is likely to focus on optimizing reaction conditions to ensure high conversion and minimize the formation of byproducts, which can be challenging to remove in a high-throughput setting.
Furthermore, the data generated from high-throughput synthesis and screening campaigns can be used to train machine learning models. These models can then predict the properties of virtual compounds, helping to guide the design of new libraries of this compound derivatives with enhanced biological activity or improved material properties. This synergy between automation, high-throughput synthesis, and computational modeling represents a powerful paradigm for accelerating discovery in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling nitrile-containing compounds like 3-Hydroxyazetidine-1-carbonitrile in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation or unintended reactions .
- Avoid contact with oxidizing agents or strong acids, which may release toxic hydrogen cyanide (HCN) gas .
- Refer to safety data sheets (SDS) for azetidine derivatives (e.g., Azetidine-3-carboxylic acid) for analogous handling guidelines .
Q. How can researchers synthesize this compound, and what purification methods are effective?
- Methodological Answer :
- Synthesis : Use ring-closing reactions of β-amino alcohols with cyanating agents (e.g., NaCN or trimethylsilyl cyanide) under controlled pH.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis or HPLC .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved during structural characterization?
- Methodological Answer :
- Cross-validation : Compare - and -NMR spectra with computational predictions (DFT-based simulations).
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton signals.
- 2D Techniques : Use HSQC, HMBC, and COSY to resolve overlapping peaks and assign stereochemistry .
- Reference qualitative research frameworks for resolving data contradictions through iterative hypothesis testing .
Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., nitrile carbon).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or THF) on reaction pathways.
- Validate models against experimental kinetic data (e.g., Arrhenius plots) .
Q. How does the hydroxyl group in this compound influence its stability under varying pH conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–14) at 40°C.
- Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., formation of carboxylic acids or amides).
- Compare with stability data for structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) .
Key Research Gaps and Recommendations
- Limited experimental data on this compound’s biological activity or catalytic applications.
- Prioritize collaborative studies to explore its use as a precursor in heterocyclic chemistry or enzyme inhibition assays.
- Address safety gaps by expanding toxicological profiling (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
